molecular formula C17H12BrNO2 B13065239 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No.: B13065239
M. Wt: 342.2 g/mol
InChI Key: LGYCAUZWCIECKX-UHFFFAOYSA-N
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Description

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde: is a complex organic compound that features a unique structure combining a brominated benzoyl group, a methyl group, and an indolizine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.

    Reduction: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to its combination of a brominated benzoyl group and an indolizine ring. This structure provides a unique set of chemical properties and reactivity patterns that are not found in simpler brominated benzoyl compounds or indolizine derivatives alone.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

3-(2-bromobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12BrNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3

InChI Key

LGYCAUZWCIECKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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